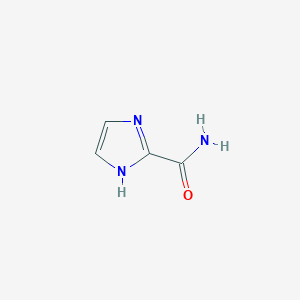![molecular formula C5H12O4S4 B101987 Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester CAS No. 17135-23-8](/img/structure/B101987.png)
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester, also known as MMTS, is a chemical compound used in scientific research as a reagent for protein modification and analysis. MMTS can modify the sulfhydryl groups of proteins, which can alter their structure and function. This makes MMTS a valuable tool for studying protein interactions and functions.
Mecanismo De Acción
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester modifies the sulfhydryl groups of proteins by adding a methylthio group. This modification can change the structure and function of the protein, which can be useful for studying protein interactions and functions. The addition of the methylthio group can also protect the sulfhydryl group from oxidation, which can be important for maintaining the activity of the protein.
Efectos Bioquímicos Y Fisiológicos
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester has been shown to have a variety of biochemical and physiological effects. It can modify the activity of enzymes by altering their structure and function. Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester has also been shown to protect proteins from oxidation, which can be important for maintaining their activity. Additionally, Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester has been used to label and analyze proteins, which can provide insight into their interactions and functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester in lab experiments is its ability to modify the sulfhydryl groups of proteins, which can alter their structure and function. This can be useful for studying protein interactions and functions. Another advantage of using Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is its ability to protect sulfhydryl groups from oxidation, which can be important for maintaining the activity of the protein.
One limitation of using Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is its specificity for sulfhydryl groups. It cannot modify other types of amino acid residues, which can limit its usefulness in certain experiments. Additionally, Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester can modify multiple sulfhydryl groups on a protein, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research involving Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester. One area of research is the development of new reagents that can modify specific amino acid residues on proteins. This could provide greater specificity and control in experiments involving protein modification.
Another area of research is the use of Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester in conjunction with other reagents to study protein interactions and functions. For example, Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester could be used in combination with mass spectrometry to identify proteins that interact with a specific protein of interest.
Finally, there is potential for the development of new applications for Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester in the field of drug discovery. Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester could be used to modify the activity of enzymes involved in disease pathways, which could lead to the development of new drugs for the treatment of various diseases.
Conclusion:
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is a valuable reagent for protein modification and analysis in scientific research. Its ability to modify sulfhydryl groups on proteins can alter their structure and function, which can be useful for studying protein interactions and functions. While there are limitations to its use, Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester has potential for future research and development in a variety of fields.
Métodos De Síntesis
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is synthesized by reacting methyl methanethiosulfonate with sodium methoxide in methanol. The resulting product is then purified by distillation and recrystallization. The synthesis of Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is a relatively straightforward process, and the compound is readily available for use in scientific research.
Aplicaciones Científicas De Investigación
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is used in scientific research as a reagent for protein modification and analysis. It can modify the sulfhydryl groups of proteins, which can alter their structure and function. This makes Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester a valuable tool for studying protein interactions and functions. Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is often used in conjunction with other reagents, such as iodoacetamide, to label and analyze proteins.
Propiedades
Número CAS |
17135-23-8 |
|---|---|
Nombre del producto |
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester |
Fórmula molecular |
C5H12O4S4 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
methylsulfinylmethylsulfanyl(methylsulfonylsulfanylmethoxy)methane |
InChI |
InChI=1S/C5H12O4S4/c1-12(6)5-10-3-9-4-11-13(2,7)8/h3-5H2,1-2H3 |
Clave InChI |
DVGUIZFTLMKZDL-UHFFFAOYSA-N |
SMILES |
CS(=O)CSCOCSS(=O)(=O)C |
SMILES canónico |
CS(=O)CSCOCSS(=O)(=O)C |
Sinónimos |
Methanesulfonothioic acid S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



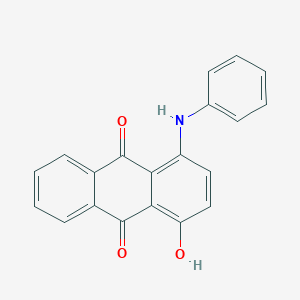
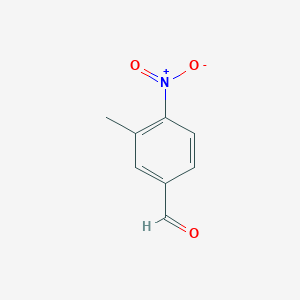
![Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B101907.png)
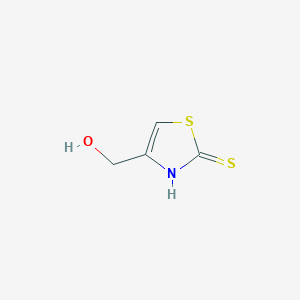
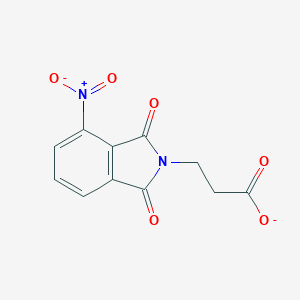
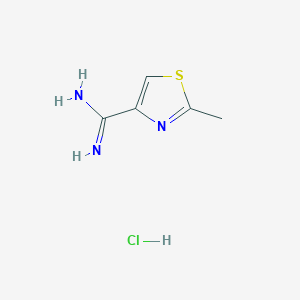

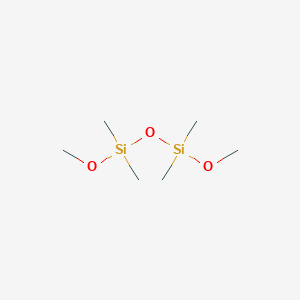
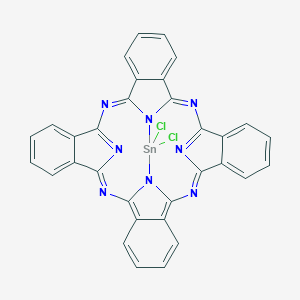
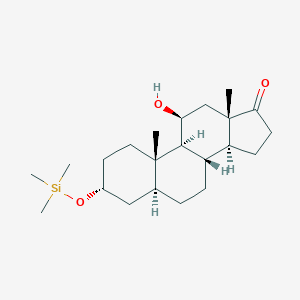

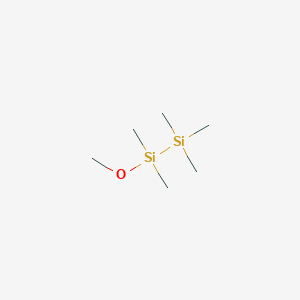
![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)
